(1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride
Description
Properties
IUPAC Name |
(1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BNO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h3,9-10H,2,4-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDIJDCLLWPKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCCN(C1)C)(O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.44 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The direct lithiation-borylation approach involves deprotonation of the dihydropyridine ring at the 5-position using a strong base, followed by quenching with a borate ester. This method is adapted from analogous syntheses of heterocyclic boronic acids.
Procedure
-
Starting Material : 1-Methyl-1,2,3,6-tetrahydropyridine is dissolved in anhydrous tetrahydrofuran (THF) under inert atmosphere.
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Lithiation : At -78°C, 2.5 M n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is added dropwise to generate the lithiated intermediate.
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Borylation : Trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃) is introduced, and the mixture is warmed to room temperature.
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Workup : The reaction is quenched with 1 M HCl, extracted with ethyl acetate, and dried over MgSO₄. The crude product is crystallized from water to yield the boronic acid hydrochloride.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Base | LDA or n-BuLi | |
| Borate Ester | B(OMe)₃ or B(OiPr)₃ | |
| Temperature | -78°C to RT | |
| Yield | 64–87% | |
| Purity (HPLC) | >98% |
Characterization :
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¹H NMR (400 MHz, DMSO-d₆): δ 6.89 (s, 1H, pyridine-H), 4.04 (s, 3H, N-CH₃), 3.45–3.98 (m, 4H, CH₂), 2.25–2.26 (t, 2H, CH₂).
Transition-Metal Catalyzed Miyaura Borylation
Reaction Overview
This method employs palladium-catalyzed cross-coupling between a halogenated dihydropyridine precursor and bis(pinacolato)diboron. The approach is inspired by syntheses of tetrahydropyridine boronic esters.
Procedure
-
Halogenation : 1-Methyl-3,6-dihydro-2H-pyridine is converted to 5-bromo-1-methyl-1,2,3,6-tetrahydropyridine using N-bromosuccinimide (NBS).
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Miyaura Borylation : The bromide reacts with bis(pinacolato)diboron in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), potassium acetate (KOAc), and dioxane at 110°C.
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Hydrolysis : The pinacol boronate ester is hydrolyzed with HCl to afford the boronic acid hydrochloride.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | |
| Ligand | dppf | |
| Solvent | Dioxane | |
| Temperature | 110°C | |
| Yield | 51–58% | |
| Purity (HPLC) | 98.2–99.6% |
Characterization :
-
¹H NMR (400 MHz, CDCl₃): δ 6.49 (s, 1H, pyridine-H), 3.97 (d, 2H, CH₂), 3.45 (t, 2H, CH₂), 2.25 (t, 2H, CH₂), 1.49 (s, 9H, Boc), 1.29 (s, 12H, pinacol).
Comparative Analysis of Methods
Efficiency and Practicality
Chemical Reactions Analysis
Types of Reactions
(1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce boronic esters or acids.
Scientific Research Applications
Chemistry
In chemistry, (1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride is used as a building block in organic synthesis. Its ability to form stable complexes with diols makes it valuable in the synthesis of complex molecules.
Biology
In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its boronic acid group can interact with active sites of enzymes, providing insights into enzyme mechanisms and potential drug targets.
Medicine
In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. This compound may be investigated for its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique chemical properties enable the creation of materials with specific functionalities, such as sensors and electronic devices.
Mechanism of Action
The mechanism of action of (1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit enzyme activity by binding to active sites or altering enzyme conformation. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison
- Aromatic vs. Dihydro Pyridine Scaffolds : Unlike pyridin-3-ylboronic acid or phenylboronic acids (e.g., 4-MCPBA), which possess fully aromatic rings, the dihydropyridine core in this compound introduces partial saturation, reducing ring planarity and altering electronic properties. This may affect binding to biological targets, such as enzymes or receptors, by modulating steric and electronic interactions .
- Substituent Effects : The methyl group at the 1-position may enhance lipophilicity compared to unsubstituted pyridinyl boronic acids (e.g., pyridin-4-ylboronic acid). Substituents like chloro or fluoro groups in analogs (e.g., 6-chloro-5-methylpyridin-3-ylboronic acid) often increase binding affinity but may reduce solubility .
Table 1: Structural Comparison of Selected Boronic Acids
| Compound | Core Structure | Key Substituents |
|---|---|---|
| (1-Methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid; hydrochloride | Dihydropyridine | 1-methyl, 5-boronic acid |
| Pyridin-3-ylboronic acid | Pyridine | 3-boronic acid |
| 4-MCPBA | Phenyl | 4-carboxy, methyl, boronic acid |
| [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid | Phenyl | Methoxyethyl-phenoxy, methyl |
Physicochemical Properties
- pKa and Acidity : Boronic acid pKa values critically influence their reactivity under physiological conditions. For example, 3-AcPBA and 4-MCPBA exhibit pKa values >8.5, limiting their utility at physiological pH (7.4) . The dihydropyridine scaffold in the target compound may lower pKa compared to aromatic analogs due to reduced conjugation, enhancing boronate formation at physiological pH .
- Solubility : The hydrochloride salt formulation improves aqueous solubility relative to free boronic acids, a common strategy for enhancing bioavailability in drug development .
Biological Activity
(1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride is a boronic acid derivative that has attracted attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including enzyme inhibition, antioxidant properties, and potential therapeutic applications.
The compound is synthesized through hydroboration of an appropriate pyridine derivative, often using borane reagents in solvents like tetrahydrofuran (THF). The synthesis may involve multiple steps to protect and deprotect functional groups to achieve the desired product.
The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property enables it to interact with active sites of enzymes, potentially inhibiting their activity and providing insights into enzyme mechanisms .
1. Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, with an IC50 value of 0.14 ± 0.01 µg/mL in DPPH assays, indicating its potential for use in formulations aimed at combating oxidative stress .
2. Antibacterial Activity
The compound's antibacterial properties have been evaluated against various pathogens. Studies reveal that it demonstrates moderate to high activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell functions through enzyme inhibition .
3. Enzyme Inhibition
The compound has been assessed for its inhibitory effects on several enzymes:
- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL
- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL (high inhibition)
- Antiurease : IC50 = 1.10 ± 0.06 µg/mL (significant inhibition)
- Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL (moderate inhibition)
These results suggest its potential as a therapeutic agent targeting neurodegenerative diseases and other conditions where enzyme dysregulation is a factor .
4. Cytotoxicity
In cancer research, the compound has shown promising results with a cytotoxic effect on cancerous cell lines such as MCF-7, with an IC50 value of 18.76 ± 0.62 µg/mL. This indicates a selective toxicity towards cancer cells while exhibiting minimal toxicity towards healthy cells .
Case Studies
Case Study 1: Antioxidant Cream Formulation
A recent study incorporated this compound into a cream formulation aimed at enhancing skin protection against oxidative damage. The formulation demonstrated superior antioxidant activity compared to traditional antioxidants, suggesting its potential for cosmetic applications .
Case Study 2: Antibacterial Efficacy
Another study evaluated the antibacterial efficacy of the compound in comparison to established antibiotics. Results indicated that it could restore susceptibility in antibiotic-resistant strains of bacteria, highlighting its role as a potential adjuvant in antibiotic therapies .
Summary of Biological Activities
| Activity Type | Measurement/IC50 | Notes |
|---|---|---|
| Antioxidant | DPPH IC50: 0.14 ± 0.01 µg/mL | Strong scavenging ability |
| Antibacterial | Varies by strain | Effective against Gram-positive & negative |
| Acetylcholinesterase | IC50: 115.63 ± 1.16 µg/mL | Moderate inhibition |
| Butyrylcholinesterase | IC50: 3.12 ± 0.04 µg/mL | High inhibition |
| Antiurease | IC50: 1.10 ± 0.06 µg/mL | Significant inhibition |
| Cytotoxicity | MCF-7 IC50: 18.76 ± 0.62 µg/mL | Selective towards cancer cells |
Q & A
Q. What are the recommended synthetic routes for preparing (1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid hydrochloride, and what critical steps ensure high yield?
- Methodological Answer : Synthesis typically involves deprotection of pinacol boronic esters under basic conditions (e.g., methyl boronic acid) to generate the free boronic acid derivative. For example, compound 3 (a β-amino-boronic acid) was obtained via deprotection of 2ab using methyl boronic acid in basic media, while transesterification with diethanolamine (DEA) yielded cyclic boronic diester 4 with enhanced air stability . Acidic treatment of intermediate 5 (amine hydrochloride) with methyl boronic acid further produces fully deprotected β-amino-boronic acid hydrochloride 6 . Key steps include pH control during deprotection (pH ~6) and purification via column chromatography to isolate intermediates.
Q. How should researchers handle and store this compound to maintain stability during experiments?
- Methodological Answer : Store the compound at 2–8°C in airtight, light-protected containers to prevent hydrolysis or oxidation. DEA boronic esters (e.g., compound 4 ) are preferred for long-term storage due to superior air stability compared to pinacol esters . For aqueous solutions, adjust pH to slightly acidic conditions (pH 5–6) to minimize boronic acid dimerization, and use freshly prepared solutions for reactions like Suzuki-Miyaura coupling .
Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The boronic acid moiety enables carbon-carbon bond formation with aryl/heteroaryl halides. For example, related arylboronic acids (e.g., 3-(aminomethyl)benzeneboronic acid hydrochloride) act as nucleophilic partners in palladium-catalyzed couplings. Optimize reaction conditions by using anhydrous solvents (e.g., THF or DMF), a Pd(0) catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) to facilitate transmetallation .
Advanced Research Questions
Q. How can this compound be utilized to synthesize spirocyclic boron-containing heterocycles for drug discovery?
- Methodological Answer : The β-amino-boronic acid hydrochloride scaffold reacts with electrophiles like t-butyl isocyanate to form six-membered spiro-heterocycles (e.g., hemiboronic spiro compounds in Scheme 3 of ). Subsequent deprotection with HCl (3N) yields seven-membered cyclic boronic esters, which are valuable for peptidomimetic design. Monitor reaction progress via LC-MS and confirm spirocyclic structures using X-ray crystallography or NOESY NMR .
Q. How can researchers resolve contradictions in reported stability data between pinacol and DEA boronic esters?
- Methodological Answer : DEA esters (e.g., compound 4 ) exhibit higher air stability due to nitrogen coordination, whereas pinacol esters (e.g., compound 2ab ) require inert atmospheres . To assess stability, conduct comparative accelerated degradation studies under controlled O₂/H₂O exposure. Use TLC or HPLC to quantify degradation products (e.g., boroxines) and calculate half-lives. For lab-scale use, DEA esters are recommended for long-term storage, while pinacol esters may suffice for immediate reactions .
Q. What strategies enable the integration of this boronic acid derivative into rational drug design, particularly as a bioisostere?
- Methodological Answer : The compound’s boronic acid group mimics carboxylic acid or phenol moieties in target proteins (e.g., protease inhibitors). For example, β-amino-boronic acids are bioisosteres of peptide bonds, enabling reversible covalent interactions with serine proteases. Use molecular docking (e.g., AutoDock Vina) to predict binding modes, and validate via enzymatic assays (e.g., Ki determination using fluorescence-based substrates). Structural modifications, such as introducing spirocycles, can enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
